6-Abgpg

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Abgpg is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique properties that make it a promising tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 6-Abgpg involves the formation of a covalent bond between the compound and the target biomolecule. This bond is formed through a nucleophilic addition reaction between the amino group of the biomolecule and the aldehyde group of 6-Abgpg. Once the bond is formed, the fluorescent properties of 6-Abgpg can be used to visualize and track the biomolecule of interest.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 6-Abgpg depend on the specific biomolecule that it is used to label. However, in general, the compound has been shown to have minimal effects on the function and activity of the labeled biomolecule. This makes it a valuable tool for studying the behavior of biomolecules in their native environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Abgpg in lab experiments is its high specificity and sensitivity for labeling biomolecules. This allows researchers to study the behavior of individual biomolecules within complex cellular environments. Additionally, the fluorescent properties of 6-Abgpg make it easy to visualize and track labeled biomolecules.

However, there are also some limitations to using 6-Abgpg in lab experiments. One limitation is that the compound can be toxic to cells at high concentrations. Additionally, the labeling process can be time-consuming and requires careful optimization to ensure that the labeled biomolecule retains its function and activity.

Future Directions

There are many potential future directions for research on 6-Abgpg. One area of interest is in the development of new labeling techniques that use 6-Abgpg in combination with other fluorescent dyes or tags. This could allow for more complex labeling schemes that can track multiple biomolecules simultaneously.

Another area of interest is in the development of new applications for 6-Abgpg in the study of cellular signaling pathways. This could involve using the compound to label specific proteins or enzymes involved in signaling cascades, allowing researchers to study the dynamics of these pathways in real-time.

Overall, 6-Abgpg is a promising tool for scientific research that has the potential to advance our understanding of various biochemical and physiological processes. With continued research and development, this compound could become an even more valuable tool for studying the behavior of biomolecules in their natural environment.

Synthesis Methods

The synthesis of 6-Abgpg involves a multi-step process that starts with the reaction of 2,3-diaminopropionic acid with glyoxal. This reaction produces a Schiff base, which is then reduced with sodium borohydride to yield the final product, 6-Abgpg. The purity of the final product can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

6-Abgpg has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. One of the most promising applications of 6-Abgpg is in the field of fluorescent labeling. This compound can be used to label proteins and other biomolecules with high specificity and sensitivity, allowing researchers to track their movement and localization within cells.

properties

CAS RN |

111730-29-1 |

|---|---|

Product Name |

6-Abgpg |

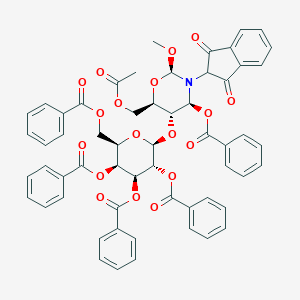

Molecular Formula |

C58H49NO18 |

Molecular Weight |

1048 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1 |

InChI Key |

KPFICVONGBUETB-UMQNOTIXSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

Canonical SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

synonyms |

6-ABGPG methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)